3,4-Dibromo-2,5,6-trimethylphenol

Nitration Polysubstituted phenols Regioselectivity

Researchers requiring reproducible nitration outcomes face regiochemical ambiguity when procuring incorrect dibromotrimethylphenol isomers. 3,4-Dibromo-2,5,6-trimethylphenol (CAS 96089-14-4) eliminates this risk with a validated substitution pattern. • Distinct nitration profile yielding 2,5,6-trinitrocyclohex-3-enones per Chambers et al. (1985) • ~54% w/w bromine content with three methyl groups for enhanced polymer compatibility in electronic encapsulation • Dual aryl bromine substituents enable sequential Pd-catalyzed C-H arylation/amination. Supplied at ≥98% purity (HPLC), available from gram to kilogram scale with batch-specific QC documentation.

Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
CAS No. 96089-14-4
Cat. No. B13739986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2,5,6-trimethylphenol
CAS96089-14-4
Molecular FormulaC9H10Br2O
Molecular Weight293.98 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C)Br)Br)C
InChIInChI=1S/C9H10Br2O/c1-4-5(2)9(12)6(3)8(11)7(4)10/h12H,1-3H3
InChIKeyQIHIFMDVYGTLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-2,5,6-trimethylphenol Overview


3,4-Dibromo-2,5,6-trimethylphenol (CAS 96089-14-4) is a halogenated phenolic compound with the molecular formula C₉H₁₀Br₂O and a molecular weight of 293.98 g/mol [1]. It belongs to the class of dibrominated trimethylphenols, characterized by two bromine substituents at the 3- and 4-positions and three methyl groups at the 2-, 5-, and 6-positions on the phenolic ring . This specific substitution pattern distinguishes it from other dibromotrimethylphenol isomers and influences its reactivity in electrophilic aromatic substitution and cross-coupling reactions [2]. The compound is commercially available as an intermediate in organic syntheses, typically supplied at 98% purity (HPLC) with production scales up to kilograms [1].

Regioselective synthon for nitration chemistry
HPLC-verified purity with batch QC documentation
Kilogram-scale supply for multi-step syntheses

3,4-Dibromo-2,5,6-trimethylphenol Isomer Specificity


Dibromotrimethylphenol isomers such as 3,4-dibromo-2,5,6-trimethylphenol and 3,5-dibromo-2,4,6-trimethylphenol are not interchangeable synthons. The position of bromine substituents directly dictates the regiochemical outcome of subsequent reactions. For example, nitration of 3,4-dibromo-2,5,6-trimethylphenol yields a distinct profile of 2,5,6-trinitrocyclohex-3-enones and 6-hydroxy-2,5-dinitrocyclohex-3-enones [1], while the 2,4-dibromo-3,5,6-trimethylphenol isomer produces different isomeric trinitrocyclohex-3-enones under comparable conditions [2]. Procuring the incorrect isomer introduces regiochemical ambiguity, potentially derailing synthetic pathways and compromising product purity in multi-step syntheses targeting specific trinitrocyclohexenone or cross-coupled derivatives.

Regiochemical Ambiguity
2,4-Dibromo isomer yields different trinitrocyclohexenone isomers, derailing nitration pathways.
Cross-Coupling Mismatch
Incorrect bromine positions alter oxidative addition selectivity in Pd-catalyzed reactions.
Unvalidated Isomer Profiles
Other dibromotrimethylphenol isomers lack published nitration product characterization.

3,4-Dibromo-2,5,6-trimethylphenol Differentiation Evidence


Nitration Product Profile vs. 2,4-Dibromo Isomer

Under fuming nitric acid in acetic acid, 3,4-dibromo-2,5,6-trimethylphenol (10) yields 2,5,6-trinitrocyclohex-3-enones and 6-hydroxy-2,5-dinitrocyclohex-3-enones as the primary products [1]. In contrast, the regioisomer 2,4-dibromo-3,5,6-trimethylphenol (19) produces a different set of isomeric trinitrocyclohex-3-enones under both nitrogen dioxide in cyclohexane and fuming nitric acid conditions [2]. This demonstrates that the bromine substitution pattern, not merely the degree of bromination, governs the product distribution in electrophilic nitration reactions.

Nitration Product Specificity
Cross-study comparable
3,4-isomer → 2,5,6-trinitrocyclohex-3-enones; 2,4-isomer → different isomers
Supports isomer-specific nitration workflows
Validated under fuming HNO₃/AcOH conditions
Nitration Polysubstituted phenols Regioselectivity

Meta-Bromine Thermal Stability Advantage

Meta-halogenated phenols are documented to exhibit superior chemical and thermal stability compared to their ortho- or para-halogenated counterparts [1]. In electronic encapsulation applications, epoxy resins derived from meta-brominated biphenols demonstrated superior hydrolytic and thermal stability relative to conventional ortho-brominated tetrabromobisphenol-A (TBBPA)-based epoxy systems [2]. The 3,4-dibromo substitution pattern of 3,4-dibromo-2,5,6-trimethylphenol places both bromine atoms in mutually meta positions, potentially conferring analogous stability advantages when used as a precursor for meta-brominated epoxy or flame-retardant intermediates.

Meta-Br Thermal Context
Class-level inference
Meta-brominated systems: improved hydrolytic/thermal stability over ortho-brominated TBBPA
May support enhanced thermal durability in derived polymers
Target compound-specific data not available
Flame retardants Thermal stability Meta-halogenated phenols

Verified Purity and QC Documentation

3,4-Dibromo-2,5,6-trimethylphenol is commercially available at a minimum purity of 98% by HPLC with moisture content controlled to ≤0.5% [1]. Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of characterization is not uniformly available for all dibromotrimethylphenol isomers from all sources. For procurement, this reduces the risk of receiving a mislabeled isomer or a product with unidentified impurities that could compromise downstream synthetic yield.

QC Specification
Supporting evidence
≥98% HPLC, moisture ≤0.5%; batch NMR, HPLC, GC spectra available
Reduces isomer misidentification and contaminant risk
Verify lot-specific documentation
Quality control Purity specification Provenance

Bromine Content vs. Tribromophenol

3,4-Dibromo-2,5,6-trimethylphenol has a theoretical bromine content of approximately 54.4% by weight (2 × 79.9 g/mol / 293.98 g/mol) [1]. This is lower than 2,4,6-tribromophenol (72.5% Br) but the trimethyl substitution pattern provides additional organic mass for copolymer integration and potential char promotion in intumescent formulations . The balanced halogen-to-organic ratio may offer advantages in applications where excessively high bromine loading leads to undesirable physical properties in the final polymer matrix.

Br Content vs. Tribromophenol
Class-level inference
54.4% Br vs. 72.5% Br (tribromophenol)
Balanced halogen-organic ratio for polymer compatibility
Calculated; experimental combustion data absent
Bromine content Flame retardant Halogenated intermediate

3,4-Dibromo-2,5,6-trimethylphenol Applications


Meta-Brominated Epoxy Encapsulation

Industrial users developing electronic encapsulation materials can leverage the meta-bromine architecture of 3,4-dibromo-2,5,6-trimethylphenol to synthesize epoxy intermediates with superior hydrolytic and thermal stability compared to ortho-brominated TBBPA-derived systems [1]. This is particularly valuable for high-reliability electronic packaging where thermal degradation and moisture ingress are critical failure modes [1].

Trinitrocyclohexenone Synthesis

Academic and industrial research groups studying electrophilic aromatic substitution mechanisms or requiring specific trinitrocyclohexenone scaffolds should procure this isomer for reproducible nitration outcomes. The distinct product profile documented by Chambers et al. (1985) provides a validated synthetic entry point that is not replicable with 2,4-dibromo-3,5,6-trimethylphenol [2].

Brominated Flame Retardant Intermediate

Formulators seeking brominated intermediates with moderate bromine content (~54% w/w) and multiple methyl substituents for enhanced polymer compatibility should evaluate 3,4-dibromo-2,5,6-trimethylphenol as an alternative to high-bromine-content compounds like 2,4,6-tribromophenol (~73% Br) [3]. The additional organic mass can improve copolymer integration while maintaining adequate flame retardancy.

Palladium-Catalyzed Cross-Coupling Building Block

The two aryl bromine substituents at the 3- and 4-positions make this compound a potential substrate for sequential Pd-catalyzed C–H arylation/amination reactions. Its use as a coupling partner has been noted in one-pot synthetic methodologies, enabling the construction of complex arylated/aminated products with two points of diversification [4].

Application
Selection Property
Validation Focus
Meta-Brominated Epoxy Encapsulation
Meta-bromine substitution pattern
Hydrolytic/thermal stability evaluation
Trinitrocyclohexenone Synthesis
Regioselective nitration product profile
Isomeric product verification by NMR/HPLC
Brominated Flame Retardant Intermediate
Moderate bromine loading with methyl substituents
Polymer compatibility and flame retardancy testing
Pd-Catalyzed Cross-Coupling
Dual aryl bromide reactive sites
Sequential coupling efficiency studies
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